4-Ethyl 1-methyl piperidine-1,4-dicarboxylate chemical structure
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate chemical structure
Engineering Molecular Scaffolds: A Technical Guide to 4-Ethyl 1-Methyl Piperidine-1,4-Dicarboxylate in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently leverage saturated nitrogen heterocycles to navigate the complex interplay between target affinity and pharmacokinetic viability. Among these, 4-ethyl 1-methyl piperidine-1,4-dicarboxylate emerges as a highly versatile, orthogonally protected scaffold[1].
This whitepaper dissects the structural utility, physicochemical profile, and synthetic methodologies associated with this compound, providing a self-validating framework for its integration into high-throughput drug discovery pipelines.
Structural Rationale and Physicochemical Profiling
The piperidine ring is ubiquitous in FDA-approved therapeutics due to its predictable conformational geometry and favorable metabolic stability. However, unprotected piperidines possess high basicity (pKa ~10–11), which often translates to poor oral bioavailability, rapid hepatic clearance, and off-target toxicities such as hERG channel inhibition.
By functionalizing the N1 position as a methyl carbamate and the C4 position as an ethyl ester, we achieve several critical design objectives:
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Basicity Neutralization: The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair, effectively neutralizing its basicity and mitigating hERG liability.
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Orthogonal Reactivity: The C4 ethyl ester can be selectively manipulated or hydrolyzed under mild basic conditions, leaving the N1 carbamate intact. This enables divergent synthesis for library generation[2].
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Pharmacophore Presentation: The carbamate carbonyl serves as a potent hydrogen bond acceptor, often engaging in critical interactions within kinase or GPCR binding pockets[3].
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Pharmacological Significance |
|---|---|---|
| IUPAC Name | 4-ethyl 1-methyl piperidine-1,4-dicarboxylate | Standardized nomenclature for structural identification[1]. |
| CAS Number | 439944-43-1 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C₁₀H₁₇NO₄ | Defines exact atomic composition and stoichiometry[1]. |
| Molecular Weight | 215.25 g/mol | Low MW is ideal for fragment-based drug design, keeping final leads within Lipinski's Rule of 5[1]. |
| SMILES | CCOC(=O)C1CCN(C(=O)OC)CC1 | Enables computational modeling and in silico docking simulations[1]. |
| H-Bond Donors | 0 | Absence of donors enhances passive membrane and blood-brain barrier permeability. |
| H-Bond Acceptors | 4 | Provides multiple anchoring points for target receptor binding[3]. |
Synthetic Methodology: A Self-Validating Protocol
To ensure high fidelity in library generation, the synthesis of the scaffold must be robust, scalable, and self-validating. The following protocol details the carbamoylation of ethyl isonipecotate to yield the target dicarboxylate.
Protocol: Nucleophilic Acyl Substitution for N-Carbamoylation
Objective: Synthesize 4-ethyl 1-methyl piperidine-1,4-dicarboxylate with >95% purity.
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Step 1: System Preparation
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Action: Flame-dry a 250 mL round-bottom flask and purge with an inert argon atmosphere.
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Causality: Methyl chloroformate is highly moisture-sensitive. Ambient water will hydrolyze the electrophile into methanol, CO₂, and HCl, degrading the stoichiometric ratio and suppressing the yield.
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Step 2: Solvation and Base Addition
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Action: Dissolve ethyl isonipecotate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).
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Causality: DCM provides an aprotic, non-polar environment that stabilizes the transition state without participating in the reaction. DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while it effectively scavenges the HCl byproduct to maintain the nucleophilicity of the piperidine nitrogen.
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Step 3: Electrophilic Addition
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Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl chloroformate (1.1 eq, 11 mmol) dropwise over 15 minutes.
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Causality: The nucleophilic attack on the acyl chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of bis-acylated or polymeric side products.
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Step 4: Reaction Propagation and In-Process Validation
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Action: Remove the ice bath, allowing the system to warm to room temperature. Stir for 2 hours.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. Stain the plate with ninhydrin and apply heat. The complete disappearance of the secondary amine spot (which stains purple/pink) and the emergence of a UV-active/Iodine-active product spot confirms the absolute consumption of the starting material. Do not proceed to workup until this validation is met.
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Step 5: Quench and Aqueous Workup
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Action: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: NaHCO₃ safely neutralizes residual HCl and hydrolyzes any unreacted methyl chloroformate. Brine washing and Na₂SO₄ drying remove trace water prior to concentration, preventing inadvertent C4-ester hydrolysis during solvent evaporation.
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Workflow for the synthesis of 4-ethyl 1-methyl piperidine-1,4-dicarboxylate.
Applications in Drug Discovery
The utility of piperidine-1,4-dicarboxylate derivatives extends across multiple therapeutic areas. The orthogonal nature of the scaffold allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by modifying the C4 position while keeping the optimized N1 carbamate intact[2].
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GLP-1 Receptor Agonists: In the development of small-molecule oral agonists for the Glucagon-like Peptide-1 (GLP-1) receptor, structurally analogous piperidine-1,4-dicarboxylates are utilized as core intermediates. The piperidine ring proves optimal in SAR studies, orienting pendent aromatic groups to mimic native peptide binding conformations while the carbamate ensures metabolic stability[3].
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Monoacylglycerol Lipase (MGL) Inhibitors: For neurological and glaucoma treatments, piperidine carbamates serve as stable linkers. The scaffold undergoes Grignard additions or amide couplings at the C4 position to generate potent, selective inhibitors[4].
Drug discovery pipeline utilizing the piperidine-1,4-dicarboxylate scaffold.
References
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Title: A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC Source: nih.gov URL: [Link]
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Title: Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment Source: nih.gov URL: [Link]
Sources
- 1. 4-ethyl 1-methyl piperidine-1,4-dicarboxylate 95% | CAS: 439944-43-1 | AChemBlock [achemblock.com]
- 2. aaronchem.com [aaronchem.com]
- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
